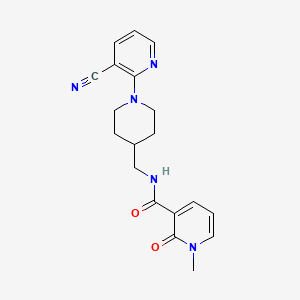
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. Its unique structural features suggest a significant biological activity profile, which has been the focus of various studies.
Structural Characteristics
The compound consists of several key components:
- Piperidine Ring : Provides basic amine properties.
- Cyanopyridine Moiety : Enhances interaction with biological targets.
- Dihydropyridine Structure : Associated with calcium channel modulation and other biological activities.
Preliminary studies indicate that this compound may inhibit specific enzymes linked to cancer progression and modulate pathways associated with cell proliferation and survival. The presence of the cyanopyridine group is believed to enhance its affinity for biological targets, potentially leading to improved therapeutic efficacy.
Anticancer Properties
Research has shown that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of pyridine have demonstrated effectiveness against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values for these compounds often fall in the low micromolar range, indicating potent activity.
Table 1: Anticancer Activity Comparison
| Compound Name | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| Compound A | HeLa | 0.058 | High |
| Compound B | A549 | 0.035 | Moderate |
| N-(Cyanopyridinyl) | MDA-MB-231 | 0.021 | Very High |
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. It may reduce cell necrosis in conditions such as stroke and myocardial infarction by modulating inflammatory responses and protecting against the toxicity of chemotherapy agents. This is particularly relevant in the context of PARP (Poly(ADP-ribose) polymerase) inhibition, where excessive activation can lead to cell death due to NAD+ depletion.
Case Studies
- Study on Antiproliferative Activity : A study published in MDPI highlighted that pyridine derivatives significantly improved antiproliferative activity when certain functional groups were present, indicating a structure-activity relationship that could be leveraged in drug design .
- Neuroprotection Research : Another study discussed the role of PARP inhibitors in reducing cellular damage during ischemic events, emphasizing the importance of compounds that can modulate this pathway effectively .
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23-9-3-5-16(19(23)26)18(25)22-13-14-6-10-24(11-7-14)17-15(12-20)4-2-8-21-17/h2-5,8-9,14H,6-7,10-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCATTPOPIDLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














